3'-Methoxypuerarin

Overview

Description

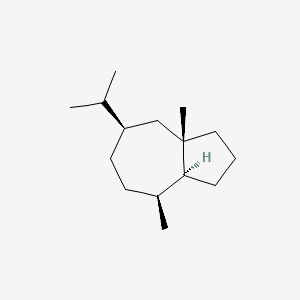

3’-Methoxypuerarin is a natural compound found in the root of Pueraria lobata (also known as kudzu). It belongs to the class of isoflavones , which are bioactive compounds with various health benefitsPueraria lobata has been traditionally used in East Asia as a functional food due to its pharmacological properties, including cardioprotective, neuroprotective, antioxidative, anti-inflammatory, antidiabetic, hepatoprotective, hypolipidemic, and antiosteoporosis effects .

4.

Chemical Reactions Analysis

Research indicates that 3’-Methoxypuerarin exhibits α-glucosidase inhibitory activity . Further studies are needed to explore its reactivity with other molecules and potential applications.

5.

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Applications

3’-Methoxypuerarin, derived from Pueraria lobata, has been identified as a pharmacologically active component with diverse benefits. It is widely used in the treatment of various diseases due to its ability to dilate cerebral vessels, reduce cerebrovascular resistance, improve microcirculation, and protect against cerebral ischemic injury. Its clinical efficacy as adjuvant therapy for cerebrovascular disease is satisfactory .

Anti-inflammatory and Antioxidant Activities

This compound has shown significant anti-inflammatory and antioxidant activities. It inhibits nitric oxide (NO) production and reduces the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells .

Pharmacokinetics and Pharmacology

Network pharmacology studies have predicted 3’-Methoxypuerarin as one of the effective constituents in traditional Chinese medicine formulations for treating non-alcoholic fatty liver disease (NAFLD). It also plays a role in brain pharmacokinetics, where its exposure in the striatum is dose-dependent .

Mechanism of Action

Target of Action

3’-Methoxypuerarin (3’-MOP) is an isoflavone extracted from radix puerariae . It primarily targets neurons, particularly those in the hippocampal CA1 region . The compound’s neuroprotective activity is crucial in its role as a therapeutic agent .

Mode of Action

3’-Methoxypuerarin interacts with its neuronal targets to inhibit apoptosis . This interaction results in an increase in the number of surviving neurons in the hippocampal CA1 region and a marked reduction in the number of apoptotic pyramidal neurons after ischemia/reperfusion injury .

Biochemical Pathways

The compound affects several biochemical pathways. In a rat model of cerebral ischemia/reperfusion injury, 3’-Methoxypuerarin improved cerebral tissue pathologic changes, enhanced the level of PGI2 in cerebral tissue and the activity of plasma tissue-type plasminogen activator, and lowered the activity of plasma plasminogen activator inhibitor and the mRNA expression of ET-1 in cerebral tissue .

Pharmacokinetics

The pharmacokinetics of 3’-Methoxypuerarin are dose-dependent. The exposed quantities of 3’-Methoxypuerarin in the striatum increase with the dose . The content of daidzein, another isoflavone, was too low to be detected in all dialysate samples throughout the experiment .

Result of Action

The primary result of 3’-Methoxypuerarin’s action is neuroprotection. It increases the number of surviving neurons in the hippocampal CA1 region and markedly reduces the number of apoptotic pyramidal neurons after ischemia/reperfusion injury . This neuroprotective effect is achieved by inhibiting apoptosis .

Action Environment

The action of 3’-Methoxypuerarin can be influenced by environmental factors such as the presence of ischemia/reperfusion injury. In such an environment, 3’-Methoxypuerarin can protect hippocampal neurons against injury by inhibiting apoptosis . The compound’s efficacy and stability in different environments are subjects of ongoing research.

properties

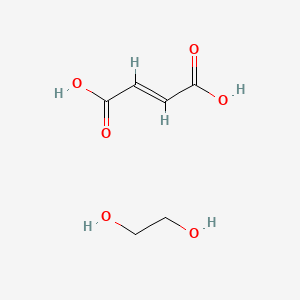

IUPAC Name |

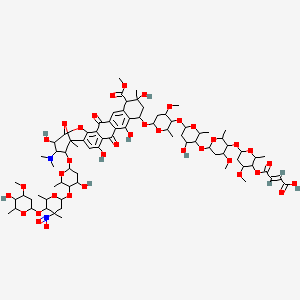

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQUZVFMUSCUJS-PGPONNFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxypuerarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3'-Methoxypuerarin and where is it found?

A1: 3'-Methoxypuerarin is an isoflavone, a type of naturally occurring compound with various biological activities. It is primarily found in Pueraria lobata (commonly known as kudzu), a plant traditionally used in Chinese medicine. [, , , , ]

Q2: What are the main pharmacological activities of 3'-Methoxypuerarin reported in these studies?

A2: Studies suggest that 3'-Methoxypuerarin possesses neuroprotective properties. Specifically, it has been shown to protect rat hippocampal neurons against ischemia/reperfusion injury, possibly by inhibiting apoptosis. [, ] Additionally, research indicates it may play a role in alleviating insulin resistance and hepatic steatosis. []

Q3: How is 3'-Methoxypuerarin absorbed and distributed in the body?

A3: Research using a Caco-2 cell monolayer model, which mimics the human intestinal epithelium, suggests that 3'-Methoxypuerarin is poorly absorbed across intestinal cells compared to compounds like daidzein and formononetin. [] A separate study in rats found that following intravenous administration of a Pueraria lobata isoflavonoid extract, 3'-Methoxypuerarin concentrations in the striatum were dose-dependent, indicating it can cross the blood-brain barrier. []

Q4: What is known about the metabolism of 3'-Methoxypuerarin?

A4: While specific metabolic pathways for 3'-Methoxypuerarin aren't extensively detailed in the provided research, one study suggests it may undergo conjugation with glucuronic acid or be excreted as an aglycone, similar to other isoflavones like puerarin. []

Q5: How do the levels of 3'-Methoxypuerarin fluctuate throughout the year in Pueraria lobata?

A5: Research indicates that the concentration of 3'-Methoxypuerarin, along with other isoflavonoids, varies depending on the time of year. The highest yields are found in three-year-old roots harvested during January. []

Q6: What are the common extraction methods used for isolating 3'-Methoxypuerarin from Pueraria lobata?

A6: Several methods have been employed for the extraction and isolation of 3'-Methoxypuerarin. These include:

- Ultrasound-assisted extraction combined with counter-current chromatography and semi-preparative liquid chromatography: This technique utilizes ionic liquids for efficient extraction, followed by sophisticated separation methods to obtain high-purity 3'-Methoxypuerarin. []

- Subcritical water extraction: This method presents a greener alternative to conventional solvent extraction, utilizing water at high temperatures and pressures to extract isoflavones, including 3'-Methoxypuerarin, with reduced solvent consumption and shorter extraction times. []

- Centrifugal partition and flash chromatography: This combined approach uses a specific biphasic solvent system for centrifugal partition chromatography to purify and separate a polar fraction containing 3'-Methoxypuerarin, which is then further isolated using flash chromatography. []

Q7: What analytical techniques are used for the identification and quantification of 3'-Methoxypuerarin?

A7: Various analytical techniques are utilized for the analysis of 3'-Methoxypuerarin:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is commonly employed for both qualitative and quantitative analysis of 3'-Methoxypuerarin in various matrices, including plant extracts, herbal preparations, and biological samples. [, , , , ]

- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This technique provides high sensitivity and selectivity, enabling the identification and quantification of 3'-Methoxypuerarin even at low concentrations. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed for mass spectrometric detection. [, , ]

- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS): This advanced method offers enhanced separation efficiency and mass accuracy, facilitating rapid characterization and quantification of 3'-Methoxypuerarin in complex matrices. []

- High-Performance Thin Layer Chromatography (HPTLC): This simple and cost-effective technique provides a quick separation and identification of 3'-Methoxypuerarin, particularly suitable for preliminary screening and quality control purposes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Carboxymethylamino)-2,4-dinitroanilino]acetic acid](/img/structure/B1232417.png)

![8-bromo-6-ethyl-N-(2-oxolanylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1232422.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1232425.png)